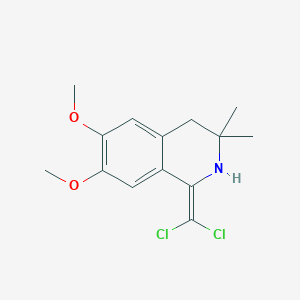
1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including acylation, the Bischler-Napieralski reaction, reduction, and salt formation processes. One study reported the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine via these steps, achieving an overall yield of 41.1% (Lin Xi, 2011).
Molecular Structure Analysis
Molecular structure and stereochemistry are crucial for the biological activity of tetrahydroisoquinolines. Studies have utilized X-ray diffractometry to establish absolute configurations of derivatives, revealing that minor structural modifications can significantly influence molecular conformation and, potentially, chemical reactivity and interaction with biological targets (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Reactivity patterns of tetrahydroisoquinoline derivatives include interactions with acyl chlorides, leading to various reaction products. For instance, 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to react with acyl chlorides to produce 2-oxopyrimido[4,3-a]isoquinoline derivatives, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (V. Granik et al., 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds. While specific details on 1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are limited, related studies highlight the importance of crystal structure analysis in elucidating compound stability and potential for formulation (G. Argay et al., 1995).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, including acidity, basicity, reactivity towards various reagents, and potential for forming stable salts and complexes, are influenced by their molecular structure. Research into derivatives has provided insights into how substituents affect these properties, offering a basis for predicting the behavior of specific compounds in chemical and biological systems (S. Ju et al., 2013).
properties
IUPAC Name |
1-(dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(2)7-8-5-10(18-3)11(19-4)6-9(8)12(17-14)13(15)16/h5-6,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRDMMCWTUOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=C(Cl)Cl)N1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5675569.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5675576.png)
![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)
![4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
![ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5675607.png)
![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5675632.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)
![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)